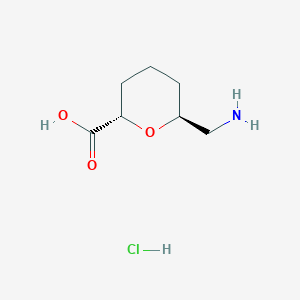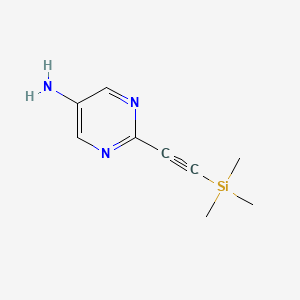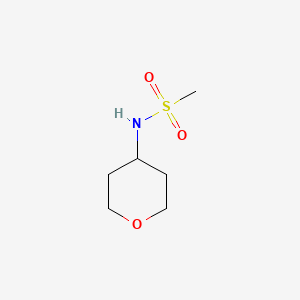
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid; hydrochloride, also known as L-Homoserine hydrochloride, is a non-proteinogenic amino acid. It is an important precursor in the biosynthesis of methionine and threonine amino acids. L-Homoserine hydrochloride is widely used in the fields of biochemistry, molecular biology, and pharmaceuticals.
Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of other complex molecules. For instance, (S)-2-(Aminomethyl)butanedioic acid has been synthesized through stereoselective alkylation and further chemical transformations, showcasing the compound's utility in producing optically active molecules (Arvanitis, Motevalli, & Wyatt, 1996).
Synthesis of Bicyclic α-Amino Acids
The compound has also been used in creating new chiral cyclic α,β-didehydroalanine derivatives, which further undergo Diels–Alder reactions to produce enantiomerically pure bicyclic α-amino acids. These acids have potential applications in various fields including medicinal chemistry (Chinchilla, Falvello, Galindo, & Nájera, 1999).
Antioxidant Potential in Biomedical Studies
A related application involves the synthesis of spin-labeled amides exhibiting antioxidant potential. These compounds are promising for applications in biomedical studies, particularly in magnetic resonance imaging (MRI) (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).
β-Turn Modulation in Peptides
The compound has been incorporated into dipeptides, altering their structure and potentially affecting their biological activity. This demonstrates its utility in the field of peptide chemistry and drug design (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).
Antibacterial Agents and Herbicides
Enantioselective syntheses have been developed for derivatives of the compound with potential use as selective antibacterial agents or herbicides. These syntheses highlight the compound's relevance in addressing microbial resistance and agricultural pests (Bold, Allmendinger, Herold, Moesch, Schär, & Duthaler, 1992).
Synthesis of Pipecolic Acid Derivatives
The compound has been utilized in the synthesis of pipecolic acid derivatives, which are important in the development of new pharmaceuticals (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
properties
IUPAC Name |
(2S,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQQKAUUSYCFRS-GEMLJDPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)



![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)


![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)
![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)
![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/no-structure.png)